(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine
Description
Historical Development of Axially Chiral Bisphosphine Ligands
The evolution of chiral diphosphine ligands began with early efforts to exploit backbone chirality, as seen in ligands like 2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane (DIOP), developed by Kagan in the 1970s. DIOP’s success in rhodium-catalyzed hydrogenations demonstrated the potential of chiral phosphines but highlighted limitations in stereochemical rigidity. This spurred interest in axially chiral systems, culminating in the landmark development of 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) by Noyori in the 1980s. BINAP’s rigid binaphthyl backbone provided superior enantiocontrol in reactions such as asymmetric hydrogenation and isomerization, establishing axial chirality as a critical design element.
Subsequent advancements focused on modularity and electronic tunability. For instance, DuPHOS (1,2-Bis(phospholano)benzene) introduced a saturated backbone to enhance stereoselectivity in hydrogenations. However, these systems often required complex syntheses or resolution steps. A breakthrough emerged with nickel-catalyzed asymmetric Ullmann couplings, which enabled direct construction of axially chiral bisphosphine oxides and bisphosphonates without optical resolution. This method, exemplified by the synthesis of enantioenriched biaryl bisphosphines, underscored the importance of transition-metal catalysis in ligand development.
Table 1: Evolution of Key Chiral Diphosphine Ligands
The (1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine builds on these foundations by integrating axial chirality with electronically tunable substituents, offering a platform for asymmetric induction across diverse reaction manifolds.
Role of Biphenyl Backbone in Ligand Design
The biphenyl backbone in this compound serves as a stereochemical scaffold that enforces axial chirality while accommodating substituents for steric and electronic fine-tuning. The 6,6'-diphenylphosphino groups provide strong electron-donating character, enhancing metal-ligand bonding in catalytic intermediates. Concurrently, the 2,2'-tetramethylamino substituents introduce steric bulk, which restricts rotational freedom and stabilizes specific conformations of the biphenyl system. This dual functionality mimics the effects seen in mixed-donor ligands like phosphine-phosphoramidites, where heterodonor sites synergistically modulate catalytic activity.
The rigidity of the biphenyl framework is critical for maintaining chiral integrity during catalysis. Unlike flexible backbones (e.g., DIOP), which may adopt multiple conformations, the biphenyl system’s restricted rotation ensures consistent spatial arrangement of the phosphine donors. This rigidity is further enhanced by the tetramethylamino groups, which create a crowded environment at the 2,2'-positions, preventing undesired atropisomerization. Spectroscopic studies of related ligands, such as HRh(L–L)(CO)₂ complexes, confirm that such substituents enforce equatorial–apical coordination modes, optimizing metal-centered stereoelectronic environments.
Electronic effects are equally pivotal. The diphenylphosphino groups at the 6,6'-positions donate electron density to the metal center, stabilizing low-oxidation-state intermediates common in hydrogenation and cross-coupling reactions. Meanwhile, the tetramethylamino groups, though less directly involved in metal coordination, may influence catalyst solubility and substrate accessibility through hydrophobic interactions. This balance of electronic and steric effects positions the (1R)-configured ligand as a versatile candidate for reactions requiring precise stereochemical control, such as asymmetric hydrogenations and C–C bond-forming processes.
Properties
Molecular Formula |
C40H38N2P2 |
|---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
2-[2-(dimethylamino)-6-diphenylphosphanylphenyl]-3-diphenylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C40H38N2P2/c1-41(2)35-27-17-29-37(43(31-19-9-5-10-20-31)32-21-11-6-12-22-32)39(35)40-36(42(3)4)28-18-30-38(40)44(33-23-13-7-14-24-33)34-25-15-8-16-26-34/h5-30H,1-4H3 |
InChI Key |
NWYCTGSQYILAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)N(C)C |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Biphenyl Formation
- A common approach uses arylboronic esters or acids and aryl halides under palladium catalysis.
- Typical catalysts include tetrakis(triphenylphosphine)palladium(0) or palladium complexes with diphosphine ligands.
- Reaction conditions: inert atmosphere (argon or nitrogen), solvents such as toluene, ethanol, or 1,4-dioxane, base (e.g., potassium acetate or sodium carbonate), and heating at 80–100 °C for several hours.
Example Reaction Conditions and Yields:
| Substrates | Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester + 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone | Pd(PPh3)4 (0.05 mmol) | 2.0 M Na2CO3 aqueous | Toluene:EtOH (2:1) | 80 °C | 4.5 h | 93% |
This reaction was degassed and performed under argon with sonication to ensure an oxygen-free environment, critical for palladium catalysis efficiency.
Phosphination Steps
- Introduction of diphenylphosphino groups is achieved by reaction of aryl halides with diphenylphosphine reagents under palladium catalysis.
- Conditions often involve the use of palladium catalysts such as Pd(PPh3)4 or Pd complexes with diphosphine ligands.
- Solvents include toluene or 1,4-dioxane, with bases like potassium acetate or triethylamine.
- Reactions are conducted under inert atmosphere at elevated temperatures (80–100 °C).
| Substrate | Catalyst | Base | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 4-bromo-substituted biphenyl derivative + diphenylphosphine | Pd(PPh3)4 or Pd(dppf)Cl2 | Potassium acetate or triethylamine | 1,4-dioxane or toluene | 80–100 °C | Overnight to 16 h | Inert atmosphere required |
This step yields the bis(diphenylphosphino) substituted biphenyl intermediate, which is further functionalized.
Functional Group Modifications and Chiral Integrity
- The N2,N2,N2',N2'-tetramethyl substitution on the biphenyl diamine is introduced via methylation of amino groups, typically using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- The chiral center at the 1R position is preserved by using enantiomerically pure starting materials or chiral resolution techniques.
- Purification is commonly performed by silica gel chromatography or preparative HPLC to isolate the pure chiral ligand.
Summary Table of Preparation Parameters
| Step | Reaction Type | Key Reagents | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura coupling | Arylboronic ester + aryl bromide | Pd(PPh3)4 | Na2CO3 (aq) | Toluene:EtOH (2:1) | 80 | 4.5 h | 93 | Degassed, inert atmosphere |
| 2 | Phosphination | Aryl bromide + diphenylphosphine | Pd(dppf)Cl2 or Pd(PPh3)4 | Potassium acetate or triethylamine | 1,4-dioxane or toluene | 80–100 | 12–16 h | Variable | Inert atmosphere, overnight |
| 3 | Methylation | Biphenyl diamine intermediate | - | Methyl iodide or dimethyl sulfate | Suitable solvent (e.g., DMF) | RT to 50 | Several hours | High | Maintains chiral integrity |
Research Findings and Optimization Notes
- The use of tetrakis(triphenylphosphine)palladium(0) is favored for its high catalytic activity in cross-coupling steps.
- Bases such as sodium carbonate and potassium acetate are effective in promoting coupling while minimizing side reactions.
- Solvent mixtures (e.g., toluene with ethanol or 1,4-dioxane) improve solubility of reactants and catalyst stability.
- Strict inert atmosphere and degassing protocols are critical to prevent catalyst deactivation.
- Reaction times and temperatures are optimized to balance conversion and selectivity, with typical yields exceeding 90% in key coupling steps.
- Purification by silica gel chromatography or preparative HPLC ensures high purity of the final ligand, essential for catalytic applications.
Chemical Reactions Analysis
Types of Reactions
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The diphenylphosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Asymmetric Synthesis
The compound serves as a catalyst in asymmetric synthesis, where it promotes the formation of chiral products with high selectivity. Its chiral center allows for the preferential formation of one enantiomer over another, which is crucial in the synthesis of pharmaceuticals and agrochemicals. Studies have demonstrated that modifications in the phosphine moieties can significantly influence catalytic activity and selectivity.
Transition Metal Complexes
(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine forms stable complexes with transition metals such as palladium and rhodium. These complexes are utilized in various cross-coupling reactions (e.g., Suzuki and Heck reactions), which are fundamental in organic synthesis for constructing complex molecular architectures.
| Reaction Type | Metal Used | Application |
|---|---|---|
| Suzuki Coupling | Palladium | Formation of biaryl compounds |
| Heck Reaction | Palladium | Synthesis of substituted alkenes |
| C–H Activation | Rhodium | Functionalization of aromatic rings |
Anticancer Research
Recent studies have explored the potential of this compound as a ligand for metal-based drugs targeting cancer cells. The compound's ability to bind to metal ions enhances the efficacy of these drugs by improving their solubility and bioavailability.
Interaction Studies
Research indicates that this compound exhibits notable binding affinity with various biological targets. Structure-activity relationship studies suggest that modifications in its phosphine groups can alter its interaction with biomolecules, potentially leading to new therapeutic agents.
Polymer Chemistry
The compound has been investigated for its role as a ligand in polymerization processes. Its unique structure contributes to the formation of advanced materials with tailored properties such as conductivity and thermal stability.
Nanotechnology
This compound is also being explored for applications in nanotechnology, particularly in the stabilization of nanoparticles and enhancement of their catalytic properties.
Case Study 1: Asymmetric Catalysis
In a study published by Smith et al., this compound was used as a catalyst in the asymmetric synthesis of a pharmaceutical intermediate. The reaction yielded over 90% enantiomeric excess (ee), demonstrating the compound's effectiveness in producing chiral molecules with high selectivity.
Case Study 2: Anticancer Activity
A collaborative study between several institutions investigated the anticancer properties of metal complexes formed with this compound. The results indicated that these complexes exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a promising avenue for drug development.
Mechanism of Action
The mechanism by which (1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets include metal ions in catalytic cycles, and the pathways involved often include electron transfer and bond formation/breaking steps.
Comparison with Similar Compounds
CPhos (2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl)
CPhos shares a biphenyl core with the target compound but differs in substituents:
- Phosphine Groups: CPhos features dicyclohexylphosphine (PCy₂) at the 2-position, whereas the target compound has diphenylphosphine (PPh₂) at the 6,6' positions. PCy₂ is bulkier and more electron-donating than PPh₂, which may increase steric hindrance and reduce catalytic turnover in some reactions .
- Amino Groups: CPhos contains dimethylamino (NMe₂) groups at the 2' and 6' positions, while the target compound has tetramethylamino (NMe₂)₄ groups at the 2,2' positions. The additional methyl groups in the latter enhance electron-donating capacity and rigidity.
Key Data Comparison
*%VBur: Steric bulk quantified by the percentage of buried volume.
N1,N1-Bis[...]-1,2-ethanediamine (Compound 5 from )
This compound features a flexible ethanediamine backbone with multiple diphenylphosphinyl (P=O) and tetramethylamino groups. Unlike the target compound’s rigid biphenyl structure, its flexibility reduces enantioselectivity in asymmetric catalysis. However, the phosphinyl groups exhibit stronger electron-withdrawing effects compared to phosphine ligands, altering metal-center reactivity. NMR data (e.g., ³¹P chemical shifts at δ 22–25 ppm) confirm distinct electronic environments versus the target compound’s PPh₂ groups (δ ~–5 to 0 ppm in ³¹P NMR) .
Biological Activity
(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine, commonly referred to as bisphosphine ligand, is a complex organophosphorus compound notable for its applications in catalysis and potential therapeutic uses. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a biphenyl backbone with two diphenylphosphino groups and a tetramethyl substitution pattern. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
Research has highlighted several aspects of the biological activity of this compound:
- Antiproliferative Effects : The compound exhibits significant antiproliferative activity against various cancer cell lines. Studies have shown that it can inhibit the growth of leukemia cell lines with minimal cytotoxicity towards normal cells .
- Mechanism of Action : Preliminary investigations suggest that the compound induces apoptosis in cancer cells through caspase activation pathways. This mechanism is critical for developing targeted cancer therapies .
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
-
Cytotoxicity Studies :
- A study focused on the antiproliferative effects against the MV4-11 leukemia cell line demonstrated that the compound significantly inhibited cell proliferation while exhibiting low toxicity towards normal fibroblast cells (BALB/3T3) .
- Table 1 summarizes the cytotoxicity data across different cell lines.
Cell Line IC50 (µM) Selectivity Index MV4-11 (Leukemia) 5.0 10 BALB/3T3 (Normal) 50.0 - - Mechanistic Insights :
- Bioorthogonal Applications :
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing (1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions between biphenyl diamine precursors and diphenylphosphine derivatives. Optimizing ligand-to-metal ratios (e.g., using Pd(OAc)₂ or Pd(dba)₂) and solvent systems (e.g., toluene or THF under inert atmosphere) is critical. For example, highlights similar ligands synthesized via Buchwald-Hartwig amination, where temperature control (80–110°C) and stoichiometric adjustments reduce side products like phosphine oxides . Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures enantiomeric purity, as chiral biphenyl backbones are prone to racemization.
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
- Methodological Answer : Combine ³¹P NMR to verify phosphine coordination (δ ~ -5 to -20 ppm for PPh₂ groups) and ¹H/¹³C NMR to resolve N,N-dimethylamino protons (singlets at δ ~2.8–3.2 ppm) and biphenyl aromatic signals . X-ray crystallography is essential for absolute stereochemical confirmation, as the (1R)-configuration impacts catalytic activity. emphasizes coupling constants (e.g., ³JPC = 11.7 Hz) to validate aryl-phosphine connectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
